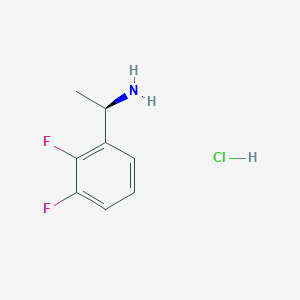

![molecular formula C21H23N3O7S B2496937 N1-苄基-N2-((3-((2,3-二氢苯并[b][1,4]二氧杂环己烷-6-基)磺酰)噁唑环己烷-2-基)甲基)草酰胺 CAS No. 868982-26-7](/img/structure/B2496937.png)

N1-苄基-N2-((3-((2,3-二氢苯并[b][1,4]二氧杂环己烷-6-基)磺酰)噁唑环己烷-2-基)甲基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex molecules like the one often involves multi-step reactions, starting from simpler precursors. Techniques such as the condensation of 2-aminophenols or their derivatives with aldehydes, carboxylic acids, nitriles, and isocyanates are common for synthesizing benzoxazole derivatives. These methods can be adapted for the synthesis of our compound, considering the presence of oxazolidinone and benzodioxin moieties. Microwave-assisted synthesis has been highlighted as a valuable technique for accelerating such reactions, providing a pathway for efficient and diverse substitutions (Özil & Menteşe, 2020).

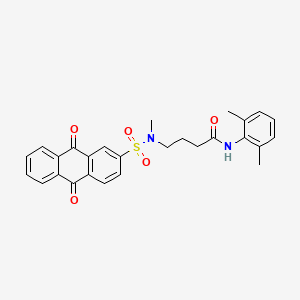

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is crucial in determining their chemical reactivity and biological activity. For instance, the oxazolidinone ring is known for its antimicrobial properties, especially against gram-positive bacteria, due to its unique protein synthesis inhibition mechanism (Diekema & Jones, 2012). Similarly, the benzodioxin and benzyl moieties contribute to the molecule's overall stability and potential for interacting with biological targets.

Chemical Reactions and Properties

Chemical reactions involving compounds with oxazolidinone, benzodioxin, and benzyl groups are diverse. Oxazolidinones, for instance, participate in various synthesis reactions, contributing to their role as synthons in medicinal chemistry. Their reactivity can be tailored through structural modifications, as seen in the synthesis of antibacterial agents (Phillips & Sharaf, 2016). The unique structural features of benzodioxin moieties, such as electron-rich oxygen atoms, may facilitate nucleophilic reactions, enhancing the compound's chemical versatility.

科学研究应用

合成和抗菌剂

研究已经探索了合成含苯二氧杂环酮基团的化合物,旨在调查它们的抗菌潜力。例如,合成包含苯二氧杂环酮结构的N-取代磺胺基化合物展示了对各种革兰氏阴性和革兰氏阳性细菌菌株的强大治疗潜力(Abbasi et al., 2016)。这突显了这类化合物在开发新的抗菌剂中的重要性。

酶抑制用于治疗应用

另一个研究领域涉及合成含苯二氧杂环酮和乙酰胺基团的磺胺基化合物,以研究它们的酶抑制潜力。这些化合物显示出对酵母α-葡萄糖苷酶的显著抑制活性,对乙酰胆碱酯酶的活性较弱,表明它们在治疗与酶功能障碍相关的疾病中的潜力(Abbasi et al., 2019)。

噁二唑啉化学和卡宾生成

已经探索了噁二唑啉与噁唑啉烯或四氢-1,3-噁唑烷螺联合合成和研究,以探讨通过热解生成氨氧卡宾的潜力。这项研究有助于我们理解亲核卡宾化学及其在有机合成中的应用(Couture & Warkentin, 1997)。

催化和合成方法学

含有噁唑啉酮基团的化合物已被用作催化过程中的多功能配体,例如CuI催化的芳基卤代物酰胺化和o-卤代苯基苯甲酰胺的环化。这些研究为构建复杂分子的新合成方法提供了见解(Ma & Jiang, 2008)。

抗微生物和抗疟疾研究

对磺胺基化合物,包括那些具有苯并[b][1,4]噁唑啉-3-基团的化合物,进行抗疟疾和潜在COVID-19治疗应用的调查强调了这些化合物在应对全球健康挑战中的重要性。理论和实验研究已经探索了它们的反应性和生物活性,展示了显著的抗疟疾活性,并暗示了在治疗COVID-19中可能发挥的作用(Fahim & Ismael, 2021)。

属性

IUPAC Name |

N'-benzyl-N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O7S/c25-20(22-13-15-4-2-1-3-5-15)21(26)23-14-19-24(8-9-31-19)32(27,28)16-6-7-17-18(12-16)30-11-10-29-17/h1-7,12,19H,8-11,13-14H2,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFNSOKNOGGMRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(N1S(=O)(=O)C2=CC3=C(C=C2)OCCO3)CNC(=O)C(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-benzyl-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-methoxyphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2496860.png)

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-propan-2-ylpyrimidine](/img/structure/B2496863.png)

![5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2496869.png)

![2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2496871.png)

![N-[1-(2,3-Dihydro-1H-inden-1-yl)-2-hydroxyethyl]prop-2-enamide](/img/structure/B2496874.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-methoxyacetamide](/img/structure/B2496875.png)

![2-(2-ethyl-6-(4-fluorobenzyl)-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2496877.png)